molecular formula C25H26N2O6 B13385410 (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate

Cat. No.: B13385410
M. Wt: 450.5 g/mol
InChI Key: QOQFIQIYPSPWHZ-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate is a chemical compound known for its applications in organic synthesis, particularly in peptide chemistry. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amino acids during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate typically involves the reaction of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions using piperidine, leading to the formation of the free amine.

    Coupling Reactions: It can react with other amino acids or peptides to form peptide bonds, facilitated by coupling reagents such as HBTU or DIC.

Common Reagents and Conditions

    Piperidine: Used for deprotection of the Fmoc group.

    HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate): A coupling reagent used in peptide synthesis.

    DIC (N,N’-Diisopropylcarbodiimide): Another coupling reagent used for peptide bond formation.

Major Products Formed

The major products formed from these reactions include peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications .

Scientific Research Applications

Chemistry

In chemistry, (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate is used in the synthesis of peptides and peptidomimetics. It serves as a building block for the construction of complex peptide sequences.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes.

Medicine

In medicine, the compound is utilized in the development of peptide-based drugs. It is used to synthesize peptides that can act as therapeutic agents for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as conjugated polymers for photonics applications.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The compound is selectively deprotected under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide sequence.

Comparison with Similar Compounds

Similar Compounds

    (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate: Similar in structure but contains an indole group instead of a methyl group.

    (2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate: Contains a phenyl group instead of a methyl group.

Uniqueness

The uniqueness of (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate lies in its specific structure, which provides distinct reactivity and selectivity in peptide synthesis. Its methyl group offers unique steric and electronic properties that can influence the overall conformation and activity of the synthesized peptides.

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate, also known by its CAS number 201026-08-6, is a synthetic compound notable for its potential biological activities. This compound features a dioxopyrrolidine moiety linked to a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The structural complexity and functional groups present in this compound suggest diverse biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N2O6C_{25}H_{26}N_{2}O_{6}, with a molecular weight of approximately 450.48 g/mol. Its structure can be summarized as follows:

  • Dioxopyrrolidine ring : Contributes to stability and potential reactivity.
  • Fluorenylmethoxycarbonyl group : Often used to protect amino groups during peptide synthesis, indicating its relevance in biochemical applications.

The biological activity of this compound primarily revolves around its role as a peptide coupling agent. The Fmoc group allows for selective reactions with amines, facilitating the synthesis of peptides that can exhibit various biological functions.

Pharmacological Properties

Recent studies have indicated that compounds with similar structural motifs can exhibit:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Investigations into related compounds have revealed cytotoxic effects on cancer cell lines, suggesting potential for therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study on related dioxopyrrolidine compounds demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Anticancer Studies :
    • Research conducted on Fmoc-protected amino acids showed that modifications could enhance cytotoxicity towards specific cancer cell lines, indicating that this compound may also possess similar properties when utilized in peptide synthesis.
  • Peptide Synthesis Applications :
    • The application of this compound in solid-phase peptide synthesis has been reported to yield high-purity peptides with favorable yields.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerCytotoxicity on cancer cell lines
Peptide SynthesisHigh yield and purity

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6/c1-15(2)13-21(24(30)33-27-22(28)11-12-23(27)29)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQFIQIYPSPWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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